molecular formula C16H15BrClN3O2 B5029669 2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide

2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide

Cat. No.: B5029669
M. Wt: 396.7 g/mol
InChI Key: HIMKPRZQXCOYHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide is a complex organic compound with significant potential in various scientific fields. This compound features a benzimidazole core, which is known for its biological activity and presence in many pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety. The final step involves the formation of the hydrobromide salt by treating the compound with hydrobromic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The benzimidazole core is known to interact with DNA, proteins, and other biomolecules, which can result in inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)methyl]-1H-benzimidazole-5-carboxylic acid
  • 4-chlorophenylacetic acid
  • Benzimidazole derivatives

Uniqueness

2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide is unique due to its specific structure, which combines the benzimidazole core with a chlorophenyl and acetic acid moiety. This unique combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-2-iminobenzimidazol-1-yl]acetic acid;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2.BrH/c17-12-7-5-11(6-8-12)9-19-13-3-1-2-4-14(13)20(16(19)18)10-15(21)22;/h1-8,18H,9-10H2,(H,21,22);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMKPRZQXCOYHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2CC(=O)O)CC3=CC=C(C=C3)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.